

O-Demethylpaulomycin A: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: O-Demethylpaulomycin A

Cat. No.: B15565469

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Introduction

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family of glycosidic compounds. These complex molecules are produced by various strains of *Streptomyces*, notably *Streptomyces paulus*. Structurally, **O-Demethylpaulomycin A** is a derivative of paulomycin A, from which it differs by the absence of a methyl group on the paulomycose sugar moiety. This modification, while seemingly minor, can have significant implications for the compound's biological activity and pharmacokinetic profile. This document provides an in-depth technical guide to the physical, chemical, and biological properties of **O-Demethylpaulomycin A**, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Physical and Chemical Properties

O-Demethylpaulomycin A is a complex molecule with a variety of functional groups that dictate its physical and chemical behavior. While detailed experimental data for some properties are not readily available in the public domain, the following table summarizes the known and calculated characteristics of this compound.

Property	Value	Source/Method
Molecular Formula	C ₃₃ H ₄₄ N ₂ O ₁₇ S	Mass Spectrometry[1]
Molecular Weight	792.77 g/mol	Calculated from Molecular Formula
Appearance	-	Data not available
Melting Point	-	Data not available
Solubility	-	Data not available
UV-Vis λ _{max}	-	Data not available

Further research is required to experimentally determine the melting point, solubility, and UV-Vis absorption maxima for **O-Demethylpaulomycin A**.

Spectroscopic Data

The structure of **O-Demethylpaulomycin A** was elucidated primarily through the use of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data were instrumental in determining the complex stereochemistry and connectivity of the various subunits of **O-Demethylpaulomycin A**.[1]

(Specific chemical shift data (δ in ppm), coupling constants (J in Hz), and peak multiplicities for ¹H and ¹³C NMR are not available in the reviewed literature. Access to the full experimental data from the original structural elucidation studies would be required for a complete spectral assignment.)

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular formula of **O-Demethylpaulomycin A**.[1] This soft ionization technique is well-suited for analyzing large, thermally labile molecules like paulomycins.

(Detailed fragmentation patterns from FAB-MS/MS experiments are not available in the reviewed literature. Such data would be valuable for confirming the structure and identifying characteristic fragmentation pathways.)

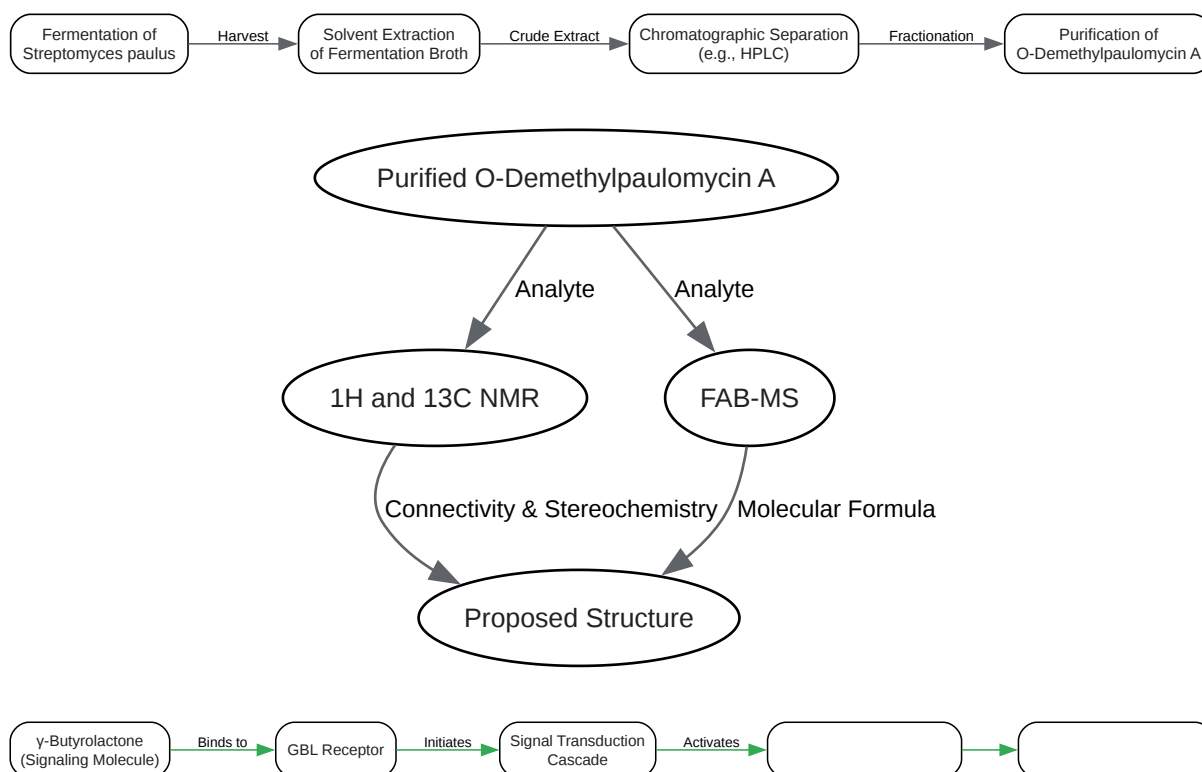
Infrared (IR) Spectroscopy

(Specific infrared absorption frequencies (in cm^{-1}) for **O-Demethylpaulomycin A** are not available in the reviewed literature. However, based on its structure, one would expect to observe characteristic absorption bands for O-H, N-H, C=O (ester and amide), C=C, and C-O functional groups.)

Experimental Protocols

Isolation and Purification of O-Demethylpaulomycin A

O-Demethylpaulomycin A has been isolated from the fermentation broth of *Streptomyces paulus* (strain 273).[1] The general workflow for its isolation and purification involves the following steps:



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References

- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in *Streptomyces paulus* NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
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